Tetrahydromagnolol

Descripción general

Descripción

Tetrahidromagnolol es un compuesto bioactivo derivado de magnolol, que se encuentra en la corteza de la planta Magnolia officinalis. Este compuesto es conocido por su capacidad para activar los receptores cannabinoides, específicamente los receptores CB2, y ha demostrado potencial en diversas aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de tetrahidromagnolol generalmente implica la hidrogenación de magnolol. El proceso comienza con la bromación del bifenil-2,2'-diol para obtener 5,5'-dibromo-bifenil-2,2'-diol. Este intermedio se somete luego a O-protección, seguido de una reacción con bromuro de alilo para producir magnolol en su forma protegida. Finalmente, se llevan a cabo pasos de desprotección e hidrogenación para producir tetrahidromagnolol .

Métodos de producción industrial: La producción industrial de tetrahidromagnolol sigue rutas sintéticas similares, pero se optimiza para obtener mayores rendimientos y rentabilidad. El uso de hidrogenación a alta presión y técnicas avanzadas de purificación garantiza la producción de tetrahidromagnolol de alta pureza adecuado para diversas aplicaciones .

Análisis De Reacciones Químicas

Functionalization for Structural Analogs

Tetrahydromagnolol undergoes alkyl chain and phenolic group modifications to explore structure-activity relationships (SAR):

Key Reactions

Derivatization Highlights

-

Compound 61a : 2-(2-methoxy-5-propyl-phenyl)-4-hexylphenol, a dual CB1/CB2 agonist with values of 0.00957 µM (CB1) and 0.0238 µM (CB2) .

-

Compound 60 : CB2-selective partial agonist (: 0.362 µM for CB1 vs. 0.0238 µM for CB2) .

Metabolic Transformation

In vivo, this compound is further metabolized via:

-

Hydroxylation : Bacterial enzymes introduce hydroxy groups, forming derivatives like trans-isomagnolol (8 ) .

-

Glucuronidation/Sulfation : Phase II metabolism enhances water solubility for excretion .

Structural Insights from Docking Studies

Modifications to this compound’s alkyl chains and phenolic groups significantly impact receptor interactions:

-

Methoxy Substitution : Enhances CB1 affinity (e.g., 4a vs. 4 : ΔG = −76.78 vs. −71.06 kcal/mol) .

-

Hydrophobic Interactions : Propyl/pentyl chains align with CB1/CB2 hydrophobic pockets (e.g., Phe200 in CB1) .

Table 1: Selected Synthetic Derivatives and Affinities

| Compound | R₁ | R₂ | CB1 (µM) | CB2 (µM) |

|---|---|---|---|---|

| 7 | -OH | -C₃H₇ | 0.17 | 1.81 |

| 61a | -OCH₃ | -C₆H₁₃ | 0.00957 | 0.0238 |

| 60 | -OH | -C₅H₁₁ | 0.362 | 0.0238 |

Table 2: Key Metabolic Pathways

| Pathway | Enzymes Involved | Major Metabolites |

|---|---|---|

| Hydrogenation | Bacterial reductases | trans-Isomagnolol (8 ) |

| Hydroxylation | Hepatic CYP450 | Dihydroxy-tetrahydromagnolol |

| Conjugation | UGTs/SULTs | Glucuronides, Sulfates |

Aplicaciones Científicas De Investigación

Tetrahydromagnolol, a major metabolite of magnolol, has demonstrated a profile similar to its parent compound but with considerably higher potency . Research indicates this compound's potential therapeutic applications, particularly related to its interaction with cannabinoid receptors and its effects on brain health .

Scientific Research Applications

CB Receptor Activity: this compound exhibits CB2-selectivity, acting as a partial agonist at CB2 receptors (EC50 = 0.170 μM) and a full agonist at CB1 receptors . It is almost 20-fold more potent than magnolol at CB2 receptors in cAMP assays .

GPR55 Antagonist: this compound has been found to be a moderately potent GPR55 antagonist ( KB = 13.3 μM) . This suggests it could serve as a lead structure for developing potent and selective GPR55 antagonists .

Data Table

The following table summarizes the activities of magnolol metabolites at cannabinoid receptors :

| Compound | CB1 (Ki, µM) | CB2 (Ki, µM) | GPR55 (KB, µM) |

|---|---|---|---|

| This compound (7) | 2.26 ± 0.89 | 0.416 ± 0.089 | 13.3 ± 2.0 |

| CP55,940 (5) | 0.00128 ± 0.00044 | 0.00142 ± 0.00075 | 1.89 ± 0.97 |

| Rimonabant (6) | 0.0126 ± 0.0039 | 0.900 ± 0.320 | ND |

Potential Therapeutic Applications

- Neuroprotection: Preservation of Na+/K+ ATPase activity suggests neuroprotective effects in ischemic injury and neurodegeneration .

- Anxiolytic and Anticonvulsant Effects: Modulation of GABAA receptors indicates potential anxiolytic and anticonvulsant effects .

- Cognitive Impairment and Oxidative Stress: Prevention of glucose and ROS-mediated damage suggests benefits for diabetes-related cognitive impairment and oxidative stress .

- Alzheimer's Disease: Anti-inflammatory and antiamyloidogenic effects indicate potential in treating Alzheimer's disease and memory deficits .

- Epilepsy and Neurodegenerative Disorders: Reduction of excitotoxicity and glutamatergic signaling suggests applications for epilepsy, seizures, and neurodegenerative disorders .

Case Studies and Research Findings

- Magnolia Bark Extract and CB Receptors: The interaction of magnolia bark extract, magnolol, and its metabolites with CB receptors provides a potential mechanism for their known effects on brain health and stress relief .

- This compound as a Potent Metabolite: this compound is a more potent partial CB2 agonist than magnolol and also shows CB2 selectivity . Partial CB1 and CB2 receptor agonists have reduced inflammation-associated hyperalgesia and possess antiallodynic effects in animal models .

- Structure-Activity Relationships: Studies have investigated the structure-activity relationships of (tetrahydro)magnolol analogs, with variations of the alkyl chains and the phenolic groups to improve potency .

- Further Research Needed: Pharmacokinetic studies are necessary to corroborate these findings and explore the therapeutic potential of these compounds as neurotrophic natural products and nootropics . Such studies will help elucidate the absorption, distribution, metabolism, and excretion of magnolol and its metabolites, providing insights into their bioavailability and potential therapeutic applications .

Mecanismo De Acción

Tetrahidromagnolol ejerce sus efectos principalmente a través de la activación de los receptores cannabinoides, particularmente los receptores CB2. Actúa como un agonista en estos receptores, lo que lleva a diversos efectos posteriores como la inhibición de la acumulación de AMPc y la modulación de la liberación de neurotransmisores. Además, tetrahidromagnolol actúa como un antagonista en los receptores GPR55, contribuyendo aún más a sus actividades biológicas .

Compuestos similares:

Magnolol: El compuesto principal del que se deriva el tetrahidromagnolol. También activa los receptores cannabinoides, pero con menor potencia.

Honokiol: Otro compuesto bioactivo que se encuentra en Magnolia officinalis, conocido por sus propiedades antiinflamatorias y ansiolíticas.

2-(2-Hidroxi-5-propilfenil)-4-pentilfenol: Un análogo sintético con alta selectividad para los receptores CB2

Singularidad: Tetrahidromagnolol es único debido a su alta selectividad y potencia para los receptores CB2 en comparación con su compuesto principal, magnolol, y otros compuestos similares. Esta selectividad lo convierte en un candidato prometedor para aplicaciones terapéuticas que se dirigen a los receptores CB2 .

Comparación Con Compuestos Similares

Magnolol: The parent compound from which tetrahydromagnolol is derived. It also activates cannabinoid receptors but with lower potency.

Honokiol: Another bioactive compound found in Magnolia officinalis, known for its anti-inflammatory and anxiolytic properties.

2-(2-Hydroxy-5-propylphenyl)-4-pentylphenol: A synthetic analog with high selectivity for CB2 receptors

Uniqueness: this compound is unique due to its high selectivity and potency for CB2 receptors compared to its parent compound magnolol and other similar compounds. This selectivity makes it a promising candidate for therapeutic applications targeting CB2 receptors .

Actividad Biológica

Tetrahydromagnolol (THM), a metabolite of magnolol derived from the bark of Magnolia officinalis, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.

THM is formed through the metabolism of magnolol, which undergoes reduction processes in the body. It is characterized by enhanced potency at cannabinoid receptors compared to its parent compound. Specifically, THM has been shown to be a selective partial agonist at the CB2 receptor with an EC50 value of 0.170 μM, making it approximately 19 times more potent than magnolol in this regard .

Biological Activities

The biological activities of THM can be categorized into several key areas:

- Cannabinoid Receptor Activation : THM activates cannabinoid receptors, particularly CB2, which is implicated in anti-inflammatory and analgesic effects. It also acts as an antagonist at GPR55, a receptor associated with various physiological processes .

- Anti-inflammatory Effects : Research indicates that THM exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK .

- Antioxidant Activity : THM's antioxidant capabilities contribute to its protective effects against oxidative stress, which is linked to various chronic diseases. This activity is partly mediated through the activation of Nrf2/HO-1 pathways .

- Antimicrobial Properties : Like magnolol, THM has shown antimicrobial effects against a range of pathogens, suggesting its potential utility in treating infections .

Table 1: Biological Activities of this compound

Case Study: Anti-inflammatory Effects in Animal Models

In a study conducted on male Sprague Dawley rats, THM was administered via intraperitoneal injection at doses ranging from 5 to 20 mg/kg. The results indicated a significant reduction in inflammatory markers and improved histopathological outcomes in models of acute lung injury. The study highlighted the ability of THM to ameliorate neutrophil infiltration and reactive oxygen species production .

Propiedades

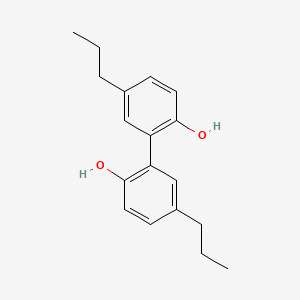

IUPAC Name |

2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAQUBKYAKSHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415784 | |

| Record name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20601-85-8 | |

| Record name | 2-(2-hydroxy-5-propylphenyl)-4-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.